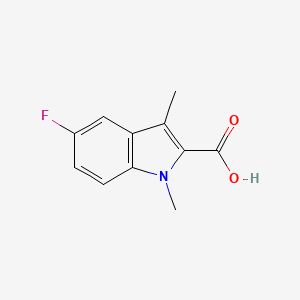
Ácido 5-fluoro-1,3-dimetil-1H-indol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest in various fields of chemistry and medicine. Indole derivatives are known for their biological activities, including anticancer properties. The fluorine atom at the 5-position of the indole ring can significantly alter the chemical and biological properties of the molecule .
Synthesis Analysis
The synthesis of indole carboxylic acid derivatives can be achieved through various methods. A relevant synthesis method for a closely related compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, involves the alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives. This method has been shown to produce compounds with significant antimitotic activity . Another synthesis approach for a different indole derivative, 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, involves a multi-step reaction starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by several other reactions to achieve the final product .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution of different functional groups at various positions on the indole ring, such as the addition of a fluorine atom or methyl groups, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including decarboxylative fluorination, which is a method used to introduce fluorine atoms into the indole ring. This reaction is particularly useful for synthesizing fluorinated indole compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability . The presence of electron-rich heteroatoms in the indole ring can influence the outcome of such reactions, leading to the formation of monomers or dimers depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the indole ring. For instance, the introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its solubility in organic solvents and its ability to cross biological membranes . The presence of carboxylic acid groups contributes to the acidity of the compound and can be utilized in fluorometric analyses, as demonstrated by the modified method for analyzing 5-hydroxy-indoleacetic acid . Additionally, the fluorine atom can enhance the sensitivity of detection methods, such as high-performance liquid chromatography with fluorometric detection, which is used for the determination of indole derivatives .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluidos aquellos con una estructura de ácido 5-fluoro-1,3-dimetil-1H-indol-2-carboxílico, se ha descubierto que poseen actividad antiviral . Por ejemplo, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol se prepararon e investigaron in vitro para determinar la actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad antiinflamatoria
Se sabe que los derivados del indol exhiben propiedades antiinflamatorias . Si bien los estudios específicos sobre el ácido 5-fluoro-1,3-dimetil-1H-indol-2-carboxílico son limitados, el potencial antiinflamatorio de derivados similares del indol sugiere posibles aplicaciones en esta área .
Actividad anticancerígena
Se ha descubierto que los derivados del indol poseen propiedades anticancerígenas . La presencia del núcleo indol en estos compuestos les permite unirse con alta afinidad a múltiples receptores, lo que puede ser útil en el desarrollo de nuevos derivados útiles para el tratamiento del cáncer .
Actividad antioxidante
Los derivados del indol también son conocidos por sus actividades antioxidantes . Estos compuestos pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo, previniendo así el estrés oxidativo y las enfermedades relacionadas .
Actividad antimicrobiana
Los derivados del indol, incluido el ácido 5-fluoro-1,3-dimetil-1H-indol-2-carboxílico, pueden tener propiedades antimicrobianas . Potencialmente pueden inhibir el crecimiento de varias bacterias y hongos, lo que los hace útiles en el desarrollo de nuevos agentes antimicrobianos .
Actividad antidiabética
Se ha descubierto que los derivados del indol poseen propiedades antidiabéticas . Potencialmente pueden ayudar en el control de la diabetes regulando los niveles de azúcar en sangre .
Actividad antimalárica
Los derivados del indol son conocidos por sus actividades antimaláricas . Potencialmente pueden inhibir el ciclo de vida de los parásitos de la malaria, lo que los hace útiles en el desarrollo de nuevos fármacos antimaláricos .
Actividades anticolinesterásicas
Se ha descubierto que los derivados del indol poseen actividades anticolinesterásicas . Esta propiedad puede ser útil en el tratamiento de enfermedades como el Alzheimer, donde hay una deficiencia de acetilcolina, un neurotransmisor .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. This suggests that they may play a role in various biochemical pathways related to these processes.
Pharmacokinetics
The solubility and protein binding of indolin-2-ones, a class of compounds that includes indole derivatives, have been optimized for improved bioavailability .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Propiedades
IUPAC Name |
5-fluoro-1,3-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGUFFMXLWGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649236 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854531-33-2 |
Source


|
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

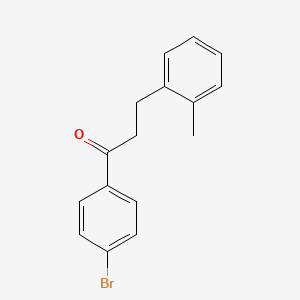



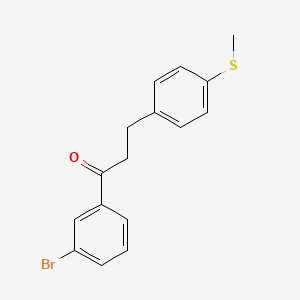
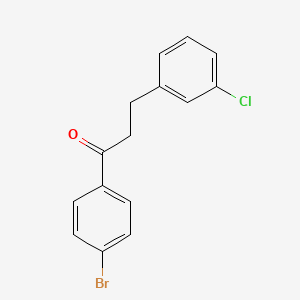

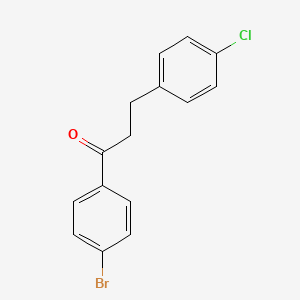

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)
![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)